cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate

Description

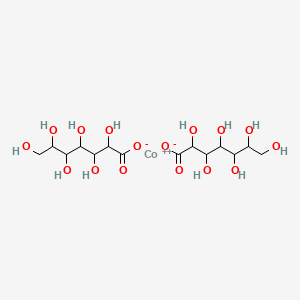

Cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate is a coordination complex where cobalt(II) ions are chelated by the polyhydroxy ligand 2,3,4,5,6,7-hexahydroxyheptanoate. The ligand, derived from heptanoic acid with hydroxyl groups at positions 2–7, forms a highly oxygenated structure that enables strong chelation with transition metals like cobalt . The cobalt variant is hypothesized to exhibit distinct redox behavior due to the Co²⁺ center, which may influence its stability and reactivity compared to alkali or alkaline earth metal counterparts .

Properties

CAS No. |

68475-45-6 |

|---|---|

Molecular Formula |

C14H26CoO16 |

Molecular Weight |

509.28 g/mol |

IUPAC Name |

cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate |

InChI |

InChI=1S/2C7H14O8.Co/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 |

InChI Key |

RKMJSYBONXLSRP-UHFFFAOYSA-L |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Co+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate typically involves the reaction of cobalt(II) salts with hexahydroxyheptanoic acid under controlled conditions. One common method is to dissolve cobalt(II) chloride or cobalt(II) nitrate in water, followed by the addition of hexahydroxyheptanoic acid. The reaction mixture is then stirred and heated to facilitate the formation of the coordination complex. The product is usually isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate may involve similar synthetic routes but on a larger scale. The process would typically include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate can undergo various chemical reactions, including:

Oxidation: The cobalt center can be oxidized to a higher oxidation state under suitable conditions.

Reduction: The cobalt(II) center can be reduced to cobalt(I) or cobalt(0) using appropriate reducing agents.

Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the properties of the complex.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other carboxylates.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction could produce cobalt(I) or cobalt(0) species .

Scientific Research Applications

Cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying metalloenzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and nanomaterials

Mechanism of Action

The mechanism by which cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate exerts its effects involves the coordination of the cobalt center with various substrates. This coordination can activate the substrates for subsequent chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

The hexahydroxyheptanoate ligand is shared across multiple metal complexes, including:

- Sodium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate (CAS 10094-62-9): A sodium salt with a stereospecific configuration, widely used in biochemical research for its solubility and chelating properties .

- Magnesium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate (CAS 74347-32-3): A magnesium complex with a molecular weight of 474.65 g/mol, noted for its stability in aqueous solutions .

All variants retain the ligand’s seven-carbon backbone and six hydroxyl groups, enabling similar chelation mechanisms. The stereochemistry (e.g., 2R,3R,4S,5R,6R) is conserved, suggesting comparable binding modes to metal ions .

Key Differences in Physicochemical Properties

*Estimated based on ligand and cobalt contributions.

Stability and Reactivity

- Cobalt Complex : Likely prone to oxidation in aerobic conditions due to Co²⁺’s susceptibility to form Co³⁺, necessitating inert storage environments .

- Sodium Salt : Stable under ambient conditions, with >97% purity achievable via standard chromatographic methods .

- Magnesium Salt : Exhibits high thermal stability (decomposition >400°C), making it suitable for high-temperature processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.